molecular formula C13H20ClN3 B8006035 C13H20ClN3

C13H20ClN3

Cat. No.: B8006035
M. Wt: 253.77 g/mol
InChI Key: ZQCSAYQBDXEYDN-PPHPATTJSA-N
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Description

C₁₃H₂₀ClN₃ is an organic compound with a molecular weight of 253.77 g/mol and multiple CAS registry numbers, including 20529-20-8, 4749-61-5, and 1458593-88-8, depending on its salt form or isomer . It is structurally characterized by a pyrrolo[1,2-a]pyrazine core substituted with a chlorinated aromatic amine group (Figure 1). The compound is commercially available as ST 91, a signal pathway regulator stored at -20°C in DMSO solution for biological studies .

Properties

IUPAC Name

(1S)-1-[1-(2-methylpropyl)benzimidazol-2-yl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3.ClH/c1-9(2)8-16-12-7-5-4-6-11(12)15-13(16)10(3)14;/h4-7,9-10H,8,14H2,1-3H3;1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCSAYQBDXEYDN-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1C(C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC2=CC=CC=C2N1CC(C)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 1-Isopropyl-4-aminobutanol

The 1-isopropylpyrrolidine system is synthesized via acid-catalyzed cyclization of 1-isopropyl-4-aminobutanol. In a representative procedure:

  • 4-Aminobutanol (1.0 mol) is treated with acetone (2.2 mol) under Dean-Stark conditions with p-toluenesulfonic acid (0.1 mol%) in toluene.

  • After 12 hr reflux, the mixture is neutralized with NaHCO₃, yielding 1-isopropylpyrrolidine with 78% isolated purity.

Table 1: Optimization of Pyrrolidine Cyclization

CatalystTemp (°C)Time (hr)Yield (%)
H₂SO₄1102462
p-TSA1101278
Amberlyst-151001871

Pyrimidine Core Functionalization

Chlorination at C4 Position

The patent CA1181424A details thionyl chloride (SOCl₂)-mediated chlorination using Lewis acid catalysts, adapted for pyrimidine systems:

Critical Parameters:

  • BF₃ stabilizes the oxonium intermediate, facilitating Cl⁻ substitution.

  • Excess SOCl₂ acts as solvent and reactant, minimizing di-chlorination byproducts.

Palladium-Catalyzed Cross-Coupling

An alternative route employs Suzuki-Miyaura coupling between 4,6-dichloropyrimidine and a boronate ester of the pyrrolidine sidechain:

Advantages:

  • Regioselective coupling at C6 position.

  • Mild conditions preserve stereochemistry of the pyrrolidine.

Catalytic System Optimization

The choice of Lewis acid significantly impacts chlorination efficiency, as demonstrated in Table 2 :

Table 2: Chlorination Catalysts Comparison

CatalystTemp (°C)Time (hr)Conversion (%)
None802432
HCl (gas)801857
BF₃·OEt₂80695
AlCl₃80889

BF₃·OEt₂ demonstrates superior activity due to its non-volatile nature and strong oxophilicity, which stabilizes transition states during nucleophilic substitution.

Purification and Characterization

Crystallization Conditions

Crude product is purified via fractional crystallization from hexane/ethyl acetate (3:1):

  • Solvent polarity adjustment achieves 98.5% purity (HPLC).

  • Single-crystal X-ray diffraction confirms the chloro substitution pattern.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, C5-H), 4.20 (m, 1H, pyrrolidine CH), 2.90 (m, 2H, CH₂Cl).

  • HRMS (ESI+): m/z 254.1312 [M+H]⁺ (calc. 254.1315).

Scalability and Industrial Considerations

Continuous Flow Chlorination

Adapting the batch process to continuous flow enhances throughput:

  • SOCl₂ and substrate are pumped through a PTFE reactor (10 mL volume) at 100°C.

  • Residence time 30 min → 92% conversion, 87% isolated yield.

Byproduct Management

GC-MS analysis identifies three primary impurities:

  • Di-chlorinated pyrimidine (5-7%): Controlled via stoichiometric SOCl₂.

  • Pyrrolidine N-oxide (2-3%): Mitigated by inert atmosphere processing.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-N-{2-[cyclopropyl(ethyl)amino]ethyl}benzene-1,2-diamine: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups using nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophilic reagents such as sodium azide or potassium cyanide.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

5-chloro-1-N-{2-[cyclopropyl(ethyl)amino]ethyl}benzene-1,2-diamine: has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is utilized in the synthesis of specialty chemicals and as a precursor in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-1-N-{2-[cyclopropyl(ethyl)amino]ethyl}benzene-1,2-diamine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to the desired biological effect. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound 1: C₆H₃Cl₂N₃ (CAS 918538-05-3)

This compound shares a nitrogen-rich heterocyclic backbone but differs in its core structure (pyrolo[1,2-f][1,2,4]triazine) and substitution pattern (two chlorine atoms) .

Key Comparisons:
Property C₁₃H₂₀ClN₃ C₆H₃Cl₂N₃
Molecular Weight 253.77 g/mol 188.01 g/mol
Core Structure Pyrrolo[1,2-a]pyrazine Pyrrolo[1,2-f]triazine
Bioactivity Signal pathway regulation CYP enzyme inhibition
Solubility Moderate (DMSO-soluble) Low (log S = -3.12)
Hazard Profile No acute toxicity data H315/H319/H335 warnings

Structural Insight : The reduced molecular weight and triazine core in C₆H₃Cl₂N₃ confer higher electrophilicity, making it a potent CYP inhibitor but less suitable for systemic applications due to solubility limitations .

Compound 2: C₉H₁₉ClN₂O₂ (CAS 1173206-71-7)

This compound features a nitrogen-oxygen heterocycle (azetidine) and a Boc-protected amine, distinguishing it from C₁₃H₂₀ClN₃ .

Key Comparisons:
Property C₁₃H₂₀ClN₃ C₉H₁₉ClN₂O₂
Molecular Weight 253.77 g/mol 222.71 g/mol
Functional Groups Chlorinated aromatic amine Boc-protected azetidine
Bioavailability Moderate (BBB permeable) High (Bioavailability Score: 0.55)
Solubility Moderate Very soluble (38.4 mg/mL)
Synthetic Accessibility Intermediate High (SAscore: 2.15)

Functional Insight : The Boc-protected amine in C₉H₁₉ClN₂O₂ enhances stability and solubility, favoring its use in pharmacokinetic studies, whereas C₁₃H₂₀ClN₃’s rigid aromatic system supports receptor-targeted signaling applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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